METHYL 4-{3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Overview
Description
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multiple steps:
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Pyrrolidinone Formation: The pyrrolidinone moiety is formed through cyclization reactions, often involving amide bond formation.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and infectious diseases.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3-(4-methylpiperazin-1-yl)aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
methyl 4-[3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4/c1-33-25(32)20-2-4-21(5-3-20)29-23(30)13-22(24(29)31)27-6-8-28(9-7-27)26-14-17-10-18(15-26)12-19(11-17)16-26/h2-5,17-19,22H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQRVLMKIIIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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